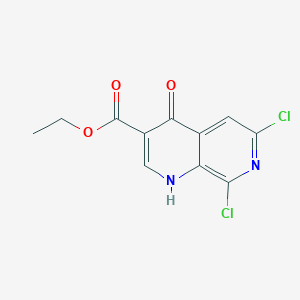
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dichloropyridine and ethyl acetoacetate under basic conditions.
Hydroxylation: The hydroxyl group at the 4 position can be introduced through a hydroxylation reaction using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atoms or reduce the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of alcohol derivatives or dechlorinated products
Substitution: Formation of substituted naphthyridine derivatives
Aplicaciones Científicas De Investigación
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives:
Ethyl 6-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate: Lacks one chlorine atom, resulting in different reactivity and biological activity.
Ethyl 6,8-dichloro-1,7-naphthyridine-3-carboxylate: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate: Lacks both chlorine atoms, leading to distinct chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H8Cl2N2O3 |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
ethyl 6,8-dichloro-4-oxo-1H-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)6-4-14-8-5(9(6)16)3-7(12)15-10(8)13/h3-4H,2H2,1H3,(H,14,16) |
Clave InChI |
FAXWEBWQSHYXTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(N=C(C=C2C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















